molecular formula C13H12N6O3 B2422726 N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide CAS No. 1351614-48-6

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide

Cat. No.: B2422726
CAS No.: 1351614-48-6
M. Wt: 300.278
InChI Key: WHPBPHIGWSIBQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C13H12N6O3 and its molecular weight is 300.278. The purity is usually 95%.
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Biological Activity

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a unique structural arrangement that includes:

  • Pyridazine and Pyrazole Rings : These heterocycles are known for their diverse biological activities.
  • Isoxazole Group : This moiety is associated with various pharmacological properties, including anti-inflammatory and anticancer effects.

The molecular formula of this compound is C13H14N4O3C_{13}H_{14}N_{4}O_{3}, with a molecular weight of approximately 270.28 g/mol.

Research indicates that compounds similar to this compound exhibit:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : These enzymes play a crucial role in cell cycle regulation, making them significant targets for anticancer therapies .
  • Modulation of Inflammatory Pathways : The compound may interact with various enzymes involved in inflammatory responses, which could lead to therapeutic effects in inflammatory diseases.

Anticancer Properties

Several studies have documented the anticancer potential of compounds within the same structural class as this compound. Notable findings include:

CompoundCell LineIC50 (µM)Reference
Compound AMCF73.79
Compound BSF26812.50
Compound CNCI-H46042.30

These results indicate that derivatives can significantly inhibit cancer cell proliferation, suggesting potential as therapeutic agents.

Anti-inflammatory Activity

Compounds similar to this compound have shown promise in reducing inflammation through various mechanisms, including:

  • Inhibition of Pro-inflammatory Cytokines : This action may help mitigate conditions such as arthritis and other inflammatory disorders.

Case Studies and Research Findings

Recent advancements in drug design have highlighted the efficacy of pyrazole and pyridazine derivatives in treating cancer and inflammation. For instance:

  • Study on Pyrazole Derivatives : A series of pyrazole-based compounds were synthesized and evaluated for their anticancer activity against multiple cell lines, revealing significant cytotoxic effects at low concentrations .
  • Molecular Docking Studies : These studies have been conducted to predict the binding affinity of this compound to various biological targets, providing insights into its mechanism of action and potential off-target effects .

Properties

IUPAC Name

N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O3/c20-12-3-2-11(18-8-1-5-15-18)17-19(12)9-7-14-13(21)10-4-6-16-22-10/h1-6,8H,7,9H2,(H,14,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPBPHIGWSIBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.